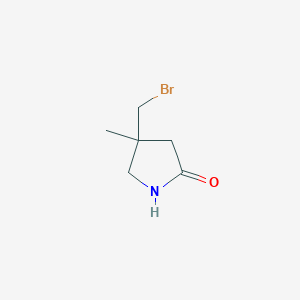

4-(Bromomethyl)-4-methylpyrrolidin-2-one

Description

Overview of Pyrrolidinone Core Structure in Chemical Synthesis Research

The pyrrolidinone, or γ-lactam, ring is a five-membered cyclic amide that is considered a "privileged pharmacophore" in drug discovery. acs.org This designation stems from its frequent appearance as a core structural component in numerous pharmacologically active compounds. The stability of the ring, combined with its capacity for diverse functionalization at various positions, makes it an ideal scaffold for developing new therapeutic agents.

The pyrrolidinone motif is integral to a wide range of pharmaceuticals, demonstrating its versatility in interacting with biological targets. Consequently, the development of efficient and modular synthetic methodologies to access highly functionalized pyrrolidinone cores is an area of intense research. orgsyn.org Modern synthetic strategies, including multicomponent reactions, have been devised to generate libraries of pyrrolidinone-based compounds for biological screening. orgsyn.org The ubiquity of this scaffold, from initial hit compounds to FDA-approved drugs, underscores its significance in medicinal chemistry. orgsyn.org

Strategic Importance of 4-(Bromomethyl)-4-methylpyrrolidin-2-one as a Synthetic Intermediate

The strategic value of this compound as a synthetic intermediate lies in its distinct structural features. The molecule incorporates a quaternary carbon center at the 4-position, which introduces steric complexity, and a primary bromomethyl group, which serves as a highly reactive electrophilic handle.

The presence of the C-Br bond allows for a variety of nucleophilic substitution reactions. This enables the covalent attachment of the pyrrolidinone scaffold to a wide range of substrates, including phenols, amines, thiols, and carbanions. This reactivity makes this compound a versatile building block for the synthesis of more complex molecules. By incorporating this moiety, chemists can introduce a polar, sterically defined lactam structure that can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

While specific applications in the total synthesis of named natural products are not extensively documented in seminal literature, its utility is recognized in its commercial availability as a research chemical building block. Its structure is designed for ease of incorporation into larger, more complex molecular frameworks, facilitating the exploration of new chemical space in drug discovery programs.

Historical Context of Research on Halomethylpyrrolidinones in Organic Synthesis

The historical development of halomethylpyrrolidinones is situated within the broader evolution of lactam chemistry. The synthesis of simple lactams dates back to the early 20th century, with significant early work focusing on the four-membered β-lactam ring, a key component of penicillin antibiotics.

The latter half of the 20th century and the early 21st century witnessed a significant expansion in synthetic methodologies, allowing for the creation of more complex and highly functionalized lactams, including the five-membered γ-lactams (pyrrolidinones). acs.orgresearchgate.net The focus of synthetic organic chemistry shifted from merely constructing the heterocyclic ring to developing methods for introducing specific functional groups onto the lactam scaffold. researchgate.netresearchgate.net

The introduction of a halomethyl group onto the pyrrolidinone ring represents a key advancement in this historical progression. This functionalization transforms the pyrrolidinone from a simple core structure into a versatile and reactive building block. The ability to readily introduce substituents via the reactive C-Br bond marked a significant step in the utility of pyrrolidinones as intermediates, enabling their use in more complex, multi-step synthetic campaigns aimed at producing novel chemical entities for various applications, particularly in the pharmaceutical industry.

Compound Information Table

| Compound Name | IUPAC Name | Molecular Formula |

| This compound | This compound | C₆H₁₀BrNO |

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Weight | 192.05 g/mol |

| CAS Number | 2044773-40-0 |

| Appearance | Solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-4-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO/c1-6(3-7)2-5(9)8-4-6/h2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKGKCCCSNKGDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromomethyl 4 Methylpyrrolidin 2 One

Retrosynthetic Analysis and Precursor Design for 4-(Bromomethyl)-4-methylpyrrolidin-2-one

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in This process involves "disconnections," which are the reverse of known chemical reactions, to reveal potential synthetic pathways. amazonaws.com

For this compound, the analysis begins by identifying key functional groups and structural features: a γ-lactam ring, a primary alkyl bromide, and a quaternary carbon at the 4-position.

A primary and logical disconnection is the transformation of the alkyl bromide to a more synthetically accessible functional group, such as an alcohol. This strategy, known as Functional Group Interconversion (FGI), is a common step in retrosynthesis. ias.ac.in This leads to the precursor 4-(Hydroxymethyl)-4-methylpyrrolidin-2-one .

The next disconnection breaks the amide bond (C-N) within the lactam ring. This reveals an acyclic precursor, a γ-amino acid: 4-amino-3-(hydroxymethyl)-3-methylbutanoic acid .

To simplify this amino acid precursor further, we can disconnect the carbon-carbon backbone. A plausible precursor for the γ-amino acid is a substituted succinimide (B58015), such as 3-(hydroxymethyl)-3-methylsuccinimide . The selective reduction of one of the two carbonyl groups in the succinimide ring would yield the desired γ-lactam structure. This approach is advantageous as the synthesis of substituted succinimides is well-established.

The retrosynthetic pathway can be summarized as follows:

Target Molecule: this compound

FGI: ← 4-(Hydroxymethyl)-4-methylpyrrolidin-2-one

C-N Disconnection (Lactam Ring Opening): ← 4-amino-3-(hydroxymethyl)-3-methylbutanoic acid

Simplification (Cyclic Precursor): ← 3-(hydroxymethyl)-3-methylsuccinimide

This analysis identifies 3-(hydroxymethyl)-3-methylsuccinimide as a key intermediate, whose synthesis can be planned from simpler starting materials like derivatives of itaconic or citraconic acid.

Targeted Synthesis Routes to this compound

Based on the retrosynthetic analysis, a targeted three-step synthesis can be designed. This route focuses on the construction of a key succinimide intermediate, followed by selective reduction and functional group transformation.

The proposed synthetic sequence is outlined in the table below.

| Step | Transformation | Key Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Synthesis of Succinimide Intermediate | Starting from a derivative of 2-methyl-2-propenoic acid, followed by reaction with a cyanide source and subsequent hydrolysis and cyclization with ammonia (B1221849) or urea. | 3-(Hydroxymethyl)-3-methylsuccinimide |

| 2 | Selective Carbonyl Reduction | Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., ethanol) under controlled temperature conditions to selectively reduce one imide carbonyl to a methylene (B1212753) group. | 4-(Hydroxymethyl)-4-methylpyrrolidin-2-one |

| 3 | Bromination of Primary Alcohol | Phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in an aprotic solvent like dichloromethane (B109758) (DCM). | This compound |

This route provides a logical and feasible pathway to the target compound, utilizing standard and well-understood organic transformations.

The synthesis of this compound involves critical aspects of selectivity.

Regioselectivity: The key regioselective step in the proposed synthesis is the partial reduction of the 3-(hydroxymethyl)-3-methylsuccinimide intermediate. The two carbonyl groups of the imide are electronically distinct due to the influence of the adjacent substituents at the C3 position. This electronic difference can be exploited to achieve the selective reduction of one carbonyl group over the other, leading to the desired pyrrolidin-2-one ring instead of other potential isomers. The choice of reducing agent and reaction conditions is crucial for maximizing this regioselectivity.

Stereoselectivity: The target molecule possesses a chiral center at the C4 position. Therefore, controlling the stereochemical outcome is essential for producing enantiomerically pure compounds. Diastereoselective synthesis of substituted pyrrolidines has been achieved through methods like intramolecular aminooxygenation of alkenes, where the substrate's existing stereochemistry directs the formation of new chiral centers. nih.gov In the context of the target molecule, if a chiral starting material were used, the subsequent reactions would need to proceed with high diastereoselectivity to maintain and transfer the stereochemical information.

To obtain a specific enantiomer of this compound, several enantioselective strategies can be employed.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature. mdpi.com For instance, chiral precursors such as (S)-prolinol or (R)-glutamic acid could be chemically modified through a series of steps to construct the desired 4,4-disubstituted pyrrolidinone skeleton, transferring the initial stereochemistry to the final product.

Asymmetric Catalysis: A powerful strategy involves using a chiral catalyst to control the stereochemistry of a key bond-forming reaction. For example, an asymmetric Michael addition to an appropriately substituted α,β-unsaturated precursor, catalyzed by a chiral organocatalyst, could establish the C4 stereocenter with high enantioselectivity early in the synthesis.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral precursor to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

These strategies are fundamental to modern asymmetric synthesis and are applicable to the preparation of optically active this compound. nih.gov

Catalytic Approaches in the Synthesis of this compound and its Derivatives

Catalysis offers efficient and selective methods for synthesizing the target molecule and its derivatives. Various catalytic systems can be applied to different steps of the synthetic sequence.

| Catalysis Type | Application in Synthesis | Examples |

|---|---|---|

| Acid/Base Catalysis | Lactam ring formation via cyclization of γ-amino acid or ester precursors. | p-Toluenesulfonic acid (p-TsOH), sodium ethoxide (NaOEt). |

| Metal Catalysis | Reduction of functional groups (e.g., nitriles, double bonds) in precursors. Cross-coupling reactions to form derivatives. | Palladium on carbon (Pd/C) for hydrogenation; Copper-promoted cyclizations nih.gov; Palladium(0) catalysts for Suzuki or Sonogashira coupling on derivatives. nih.gov |

| Organocatalysis | Enantioselective C-C bond formation to create the chiral center in a precursor. | Proline and its derivatives for asymmetric aldol (B89426) or Michael reactions. mdpi.com |

| Biocatalysis | Enantioselective transformations, such as kinetic resolution of racemic intermediates. | Lipases for enantioselective hydrolysis of a racemic ester precursor. |

The use of catalytic methods, particularly in asymmetric catalysis, is crucial for the efficient and stereocontrolled synthesis of complex molecules like the target compound. Furthermore, catalytic processes are often more sustainable, aligning with the principles of green chemistry. researchgate.net

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijfmr.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign manufacturing processes. nih.gov

Key principles applicable to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. researchgate.net Cascade or one-pot reactions, which reduce the number of isolation steps, can significantly improve atom economy. nih.gov

Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones minimizes waste, as catalysts are used in small quantities and can often be recycled. unibo.it

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents (e.g., 2-methyltetrahydrofuran) is a core goal. In some cases, reactions can be run under solvent-free conditions. nih.gov

Renewable Feedstocks: A truly green synthesis would start from renewable, bio-based raw materials. For example, pyrrolidinone structures can be synthesized from levulinic acid, a platform chemical derived from lignocellulosic biomass. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of alternative energy sources like microwave irradiation can often shorten reaction times and improve energy efficiency.

A comparison between a hypothetical traditional route and a greener route is presented below.

| Metric | Traditional Approach | Green Approach |

|---|---|---|

| Starting Materials | Petroleum-based feedstocks | Bio-based levulinic acid or other renewable resources researchgate.net |

| Solvents | Chlorinated solvents (e.g., DCM, chloroform) | Water, ethanol, or solvent-free conditions nih.gov |

| Reagents | Stoichiometric, hazardous reagents (e.g., heavy metals) | Recyclable heterogeneous catalysts, organocatalysts, or enzymes |

| Process | Multiple steps with intermediate isolation | One-pot or telescopic synthesis to reduce waste and energy nih.gov |

By integrating these principles, the synthesis of this compound can be made significantly more sustainable.

Reaction Mechanisms and Chemical Transformations of 4 Bromomethyl 4 Methylpyrrolidin 2 One

Nucleophilic Substitution Reactions Involving the Bromomethyl Moiety

The carbon-bromine bond in the bromomethyl group is polarized, with the carbon atom being electrophilic. This makes it a prime site for attack by nucleophiles, leading to substitution reactions where the bromide ion acts as a leaving group masterorganicchemistry.com. These reactions are fundamental to the functionalization of the molecule.

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). The structure of the electrophile plays a critical role in determining which pathway is favored libretexts.org.

The substrate, 4-(bromomethyl)-4-methylpyrrolidin-2-one, features a bromine atom attached to a primary carbon. This structural arrangement strongly favors the SN2 mechanism over the SN1 pathway libretexts.org. The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs masterorganicchemistry.com. This process is sensitive to steric hindrance around the reaction center leah4sci.com. Since the bromomethyl group is relatively unhindered, it is highly accessible to nucleophiles youtube.com.

Conversely, the SN1 pathway is disfavored because it proceeds through a carbocation intermediate youtube.com. The departure of the bromide leaving group from this compound would generate a primary carbocation. Primary carbocations are highly unstable and their formation represents a significant energy barrier, making the SN1 mechanism unlikely under typical conditions libretexts.org.

The key characteristics influencing the reaction pathway are summarized below.

| Feature | SN1 Pathway | SN2 Pathway | Relevance to this compound |

| Substrate Structure | Favors tertiary > secondary alkyl halides. | Favors methyl > primary > secondary alkyl halides. | The primary alkyl halide structure strongly favors the SN2 pathway libretexts.org. |

| Mechanism | Two-step, involves a carbocation intermediate. | One-step, concerted reaction. | The instability of the potential primary carbocation disfavors the SN1 mechanism youtube.com. |

| Nucleophile | Favors weak, neutral nucleophiles (e.g., H₂O, ROH) youtube.com. | Favors strong, often anionic nucleophiles (e.g., I⁻, CN⁻, RS⁻) leah4sci.comyoutube.com. | The choice of a strong nucleophile will further promote the SN2 reaction. |

| Solvent | Favored by polar protic solvents (e.g., ethanol, water) which stabilize the carbocation libretexts.org. | Favored by polar aprotic solvents (e.g., acetone, DMSO) which do not solvate the nucleophile as strongly libretexts.org. | Reaction conditions can be optimized to ensure the SN2 pathway predominates. |

| Stereochemistry | Results in racemization if the carbon is chiral. | Results in inversion of configuration at a chiral center. | Not applicable to the bromomethyl carbon itself, but important for reactions at chiral centers. |

The bifunctional nature of derivatives of this compound allows for intramolecular reactions. If a nucleophilic center is present elsewhere in the molecule, it can attack the electrophilic bromomethyl carbon, leading to the formation of a new ring. This process is known as intramolecular cyclization pressbooks.pub. For instance, modification of the lactam nitrogen to introduce a nucleophilic moiety could facilitate the formation of a bicyclic system. The formation of such cyclic products is often favored when it results in stable five- or six-membered rings pressbooks.pub. These reactions can be viewed as intramolecular SN2 reactions, where one part of the molecule attacks another pressbooks.pub.

Electrophilic Reactivity and Functionalization of the Pyrrolidinone Ring System

While the bromomethyl group is the primary site for nucleophilic attack, the pyrrolidinone ring itself possesses distinct reactive characteristics. The nitrogen atom of the lactam is nucleophilic and can be a site for substitution nih.gov. Deprotonation of the N-H bond with a suitable base would enhance its nucleophilicity, allowing for alkylation or acylation reactions. This functionalization of the pyrrolidinone nitrogen is a common strategy in the synthesis of various biologically active compounds nih.gov.

Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Alkyl halides are common substrates for these transformations researchgate.net. This compound can serve as an electrophilic partner in various cross-coupling reactions. For example, in iron-catalyzed cross-coupling reactions, which provide a more sustainable alternative to precious metal catalysis, alkyl halides can be coupled with Grignard reagents nih.gov. N-methylpyrrolidone (NMP), a structurally related solvent, is often crucial in these reactions to achieve high selectivity nih.govnih.gov. This suggests that the pyrrolidinone scaffold of the substrate itself might influence the catalytic cycle in such reactions. Other transition metals like palladium, nickel, and copper are also widely used to catalyze the coupling of alkyl bromides with a variety of organometallic reagents (e.g., organoboranes in Suzuki coupling, organotins in Stille coupling) dntb.gov.ua.

Radical Reactions and Reductive Transformations of this compound

Beyond polar reactions, the carbon-bromine bond can undergo homolytic cleavage to generate a carbon-centered radical. This process is typically initiated by heat, UV light, or a radical initiator like azobisisobutyronitrile (AIBN) lumenlearning.comlibretexts.org. The resulting primary radical can then participate in various radical chain reactions lumenlearning.com.

One important transformation is reductive dehalogenation. In this process, the bromine atom is replaced by a hydrogen atom. A common method to achieve this is through a radical chain mechanism using a reagent like tributyltin hydride (Bu₃SnH) libretexts.org. The tributyltin radical abstracts the bromine atom from the substrate, generating an alkyl radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the reduced product and propagate the radical chain libretexts.org.

Mechanistic Elucidation of Novel Reactions Involving this compound

The development of novel synthetic methodologies often involves the detailed study of reaction mechanisms. For a versatile substrate like this compound, mechanistic studies could uncover new reactivity patterns. For instance, investigating its behavior in multicomponent reactions or transition-metal-catalyzed C-H activation could lead to innovative synthetic routes. Techniques such as kinetic studies, isotopic labeling, and computational chemistry, like Density Functional Theory (DFT), are employed to probe reaction pathways, identify intermediates, and understand transition states acs.org. Such investigations are crucial for optimizing reaction conditions and expanding the synthetic utility of this compound.

Advanced Spectroscopic and Structural Characterization Techniques in Research on 4 Bromomethyl 4 Methylpyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4-(Bromomethyl)-4-methylpyrrolidin-2-one and its Reaction Products

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of the hydrogen and carbon atoms in this compound. The ¹H NMR spectrum is expected to show distinct signals for the N-H proton, the two diastereotopic protons of the C5 methylene (B1212753) group, the two diastereotopic protons of the C3 methylene group, the C4-methyl protons, and the C4-bromomethyl protons. Similarly, the ¹³C NMR spectrum would display signals for the carbonyl carbon (C2), the quaternary carbon (C4), and the various methylene and methyl carbons.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, primarily through two or three bonds. sdsu.edu For this compound, COSY would show a correlation between the protons on C3 and the N-H proton, as well as between the protons of the two different methylene groups if there is any long-range coupling, confirming their positions within the pyrrolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu It allows for the unambiguous assignment of each carbon atom that is bonded to a hydrogen, such as the CH₂ and CH₃ groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This is particularly useful for identifying quaternary carbons, which are not visible in an HSQC spectrum. For instance, HMBC would show correlations from the methyl protons and the bromomethyl protons to the quaternary C4 carbon and the adjacent C3 and C5 carbons. Correlations from the C3 and C5 methylene protons to the C2 carbonyl carbon would firmly establish the lactam ring structure.

The combination of these techniques allows for a complete and confident assignment of all proton and carbon signals, confirming the constitution of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted values are based on the analysis of similar structures and standard chemical shift ranges.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| N-H | ~7.5-8.5 (broad s) | - | C2, C5 |

| C2 (C=O) | - | ~175-178 | - |

| C3 (-CH₂-) | ~2.2-2.6 (m) | ~35-40 | C2, C4, C5 |

| C4 (-C(CH₃)(CH₂Br)-) | - | ~40-45 | - |

| C5 (-CH₂-) | ~3.2-3.6 (m) | ~45-50 | C2, C3, C4 |

| C4-CH₃ | ~1.2-1.4 (s) | ~20-25 | C3, C4, C5, C4-CH₂Br |

| C4-CH₂Br | ~3.5-3.8 (s) | ~38-43 | C3, C4, C5, C4-CH₃ |

Solid-State NMR Applications

Solid-State NMR (SSNMR) is a powerful, non-destructive technique for characterizing pharmaceutical compounds in their solid form. europeanpharmaceuticalreview.com For this compound, SSNMR can provide critical information that is inaccessible through solution-state NMR. Key applications include the identification and characterization of polymorphs, which are different crystalline forms of the same compound that can have distinct physical properties. europeanpharmaceuticalreview.com SSNMR can readily distinguish between crystallographically inequivalent sites in the unit cell, providing insights into molecular packing and conformation in the crystal lattice. europeanpharmaceuticalreview.com Furthermore, this technique is instrumental in studying amorphous materials, allowing for the characterization of molecular mobility and the interactions between a drug substance and excipients in a formulation. europeanpharmaceuticalreview.com

Mass Spectrometry (MS) in the Characterization of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the accurate determination of a molecule's elemental composition. nih.gov For this compound (C₆H₁₀BrNO), HRMS can measure the molecular mass with high precision (typically to within 5 ppm). This accuracy allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. nih.gov A key feature in the mass spectrum of this compound would be the isotopic pattern of bromine, which naturally occurs as a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a characteristic signature for a monobrominated compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. wikipedia.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented by collision with an inert gas. nationalmaglab.org The resulting product ions are then analyzed to reveal information about the molecule's structure. nationalmaglab.org The fragmentation pattern provides a structural fingerprint that can be used for identification. For this compound, characteristic fragmentation pathways would likely include the loss of a bromine radical, the loss of the entire bromomethyl group, and cleavage of the pyrrolidinone ring. Analyzing these fragments helps to piece together the original structure and confirm the connectivity of its atoms. wvu.edu

Table 2: Predicted Mass Spectrometry Data for this compound Based on the molecular formula C₆H₁₀BrNO.

| Ion | Formula | Predicted m/z | Comment |

|---|---|---|---|

| [M(⁷⁹Br)]⁺ | C₆H₁₀⁷⁹BrNO | 191.00 | Molecular ion with ⁷⁹Br |

| [M(⁸¹Br)]⁺ | C₆H₁₀⁸¹BrNO | 193.00 | Molecular ion with ⁸¹Br |

| [M-Br]⁺ | C₆H₁₀NO | 112.08 | Loss of bromine radical |

| [M-CH₂Br]⁺ | C₅H₈NO | 98.06 | Loss of bromomethyl radical |

| [C₄H₈N]⁺ | C₄H₈N | 70.07 | Fragment from ring cleavage |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. mdpi.com These techniques are highly effective for identifying the functional groups present in a compound. mdpi.com IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, the IR spectrum would prominently feature a strong absorption band corresponding to the amide C=O (carbonyl) stretch, typically around 1680 cm⁻¹. Another key feature would be the N-H stretching vibration, observed as a broader band around 3200 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. The C-Br stretch would be found in the fingerprint region at lower wavenumbers, typically between 500 and 600 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman spectra, non-polar bonds often produce stronger signals. This can be advantageous for observing skeletal vibrations of the pyrrolidinone ring and the C-C bonds. berkeley.edu The combination of IR and Raman spectra provides a robust confirmation of the functional groups present in the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound Typical wavenumber ranges for key functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H | Stretch | 3100 - 3300 | Medium, Broad |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium to Strong |

| C=O (Amide I) | Stretch | 1670 - 1700 | Strong |

| C-N | Stretch | 1200 - 1350 | Medium |

| C-Br | Stretch | 500 - 600 | Medium to Strong |

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound Derivatives

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is unparalleled in its ability to determine the absolute stereochemistry of chiral molecules and to elucidate the preferred conformations that molecules adopt in the solid state. For derivatives of this compound, this technique would be instrumental in unequivocally establishing the spatial orientation of the bromomethyl and methyl groups at the stereogenic C4 position.

The determination of the absolute configuration is crucial for understanding the biological activity of chiral molecules, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. By analyzing the diffraction pattern of X-rays passing through a single crystal of a chiral, non-racemic derivative, the absolute arrangement of atoms can be determined, typically reported as the Flack parameter.

Furthermore, X-ray crystallographic data would offer a detailed picture of the conformation of the five-membered pyrrolidinone ring. This includes precise bond lengths, bond angles, and torsion angles, which would reveal the extent of ring puckering and the orientation of the substituents. Such conformational analysis is vital for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding, and can provide insights into the molecule's shape in different environments.

Detailed research findings, including crystallographic data tables (unit cell parameters, space group, atomic coordinates) and a discussion of the specific molecular geometry, would be presented here had such a study been published and accessible. The absence of this information in the public domain prevents a thorough discussion of the specific structural features of this compound derivatives based on X-ray crystallography.

Theoretical and Computational Studies on 4 Bromomethyl 4 Methylpyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the electronic structure and optimized molecular geometry of 4-(Bromomethyl)-4-methylpyrrolidin-2-one. Methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to solve the Schrödinger equation for the molecule, providing a detailed picture of its quantum mechanical properties. nih.gov

The geometry of the molecule is optimized to find the lowest energy arrangement of its atoms. This involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, particular attention is given to the pyrrolidinone ring and the substituents at the C4 position. The electronic properties, including the distribution of electron density, molecular orbital energies, and the electrostatic potential, are also determined. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of special interest, as their energies and spatial distributions are key indicators of the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).

Table 1: Calculated Geometric Parameters for this compound Calculated at the B3LYP/6-31G level of theory. Note: These are representative values based on typical calculations for similar structures.*

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C=O | 1.23 |

| N-C(O) | 1.36 |

| C4-C(CH3) | 1.54 |

| C4-C(CH2Br) | 1.55 |

| C-Br | 1.95 |

| **Bond Angles (°) ** | |

| O=C-N | 125.0 |

| C3-C4-C5 | 103.5 |

| C(CH3)-C4-C(CH2Br) | 112.0 |

| **Dihedral Angles (°) ** | |

| H-N-C(O)-C | 178.5 |

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. For this compound, DFT studies can elucidate the pathways of various transformations, such as nucleophilic substitution at the bromomethyl group or reactions involving the lactam functionality. These studies involve mapping the potential energy surface of a given reaction, identifying stationary points corresponding to reactants, intermediates, transition states, and products. researchgate.net

A key aspect of these studies is the calculation of activation energies, which are the energy barriers that must be overcome for a reaction to proceed. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. For instance, in a nucleophilic substitution reaction, DFT can be used to model the transition state and calculate the energy required to displace the bromide ion. The nature of the transition state provides valuable information about the geometry and electronic structure of the molecule as it transforms from reactant to product. Such calculations can also assess the influence of solvents and catalysts on the reaction energetics.

Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction Reaction: R-CH2Br + Nu- -> R-CH2Nu + Br-. Calculated using DFT (B3LYP/6-311++G(d,p)) with a polarizable continuum model for the solvent.

| Nucleophile (Nu-) | Solvent | Activation Energy (kcal/mol) |

|---|---|---|

| OH- | Water | 22.5 |

| CN- | DMSO | 18.7 |

Conformational Analysis and Energy Landscapes of this compound

The five-membered pyrrolidinone ring is not planar and can adopt various puckered conformations. The substituents at the C4 position, a methyl group and a bromomethyl group, significantly influence the conformational preferences of the ring. Conformational analysis aims to identify the stable conformers of the molecule and to determine their relative energies. researchgate.net

Computational methods are used to systematically explore the conformational space of this compound. This can be achieved by rotating the rotatable bonds, such as the C4-CH2Br bond, and calculating the energy at each step. The resulting potential energy surface reveals the low-energy conformers, which correspond to the most populated shapes of the molecule at equilibrium. The pyrrolidinone ring itself can exist in "envelope" or "twist" conformations, and the bulky bromomethyl and methyl groups will favor specific arrangements to minimize steric hindrance. Understanding the preferred conformation is crucial as it can dictate the molecule's reactivity and its interactions with other molecules.

Molecular Dynamics Simulations for Understanding Reactivity and Intermolecular Interactions

While quantum chemical calculations typically model molecules in isolation or with simplified solvent models, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior in a more realistic environment, such as in a solution. nih.govarabjchem.org MD simulations solve Newton's equations of motion for a system of atoms and molecules over time, allowing for the observation of molecular motions and interactions at an atomistic level.

For this compound, MD simulations can be used to study its solvation, revealing how solvent molecules arrange around it and influence its conformational dynamics. nih.gov These simulations can also provide insights into how the molecule interacts with other reactants or a catalyst in a reaction mixture. By analyzing the trajectories of the atoms, one can identify important intermolecular interactions, such as hydrogen bonds or van der Waals forces, that may play a role in a chemical reaction. MD simulations are particularly useful for studying processes that occur over longer timescales than can be feasibly modeled with quantum mechanics alone.

In Silico Prediction of Novel Transformations for this compound

The computational tools discussed above can be harnessed to predict new, undiscovered reactions of this compound. By combining knowledge of its electronic structure, potential reaction pathways, and dynamic behavior, chemists can propose novel transformations and use computational chemistry to assess their feasibility. mdpi.com

For example, in silico screening can be performed by computationally modeling the reaction of this compound with a library of virtual reactants. DFT calculations can then be used to estimate the activation energies for these hypothetical reactions, identifying promising candidates for experimental investigation. Machine learning models, trained on large datasets of known chemical reactions, can also be employed to predict the likely outcomes of reactions involving this compound. This predictive power of computational chemistry can accelerate the discovery of new synthetic methodologies and novel molecules derived from this compound.

Applications of 4 Bromomethyl 4 Methylpyrrolidin 2 One in Complex Organic Synthesis Research

Role as a Key Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are of paramount importance in chemistry and biology, forming the core of many natural products, pharmaceuticals, and agrochemicals. frontiersin.orgnih.govmdpi.com The pyrrolidine (B122466) scaffold, in particular, is a privileged substructure found in numerous bioactive molecules. researchgate.netnih.gov 4-(Bromomethyl)-4-methylpyrrolidin-2-one serves as a crucial starting material for the synthesis of a variety of more complex nitrogen-containing heterocyclic systems.

The presence of the reactive bromomethyl group at the C4 position allows for facile nucleophilic substitution reactions, enabling the introduction of a wide range of substituents. This versatility is critical for creating libraries of compounds for biological screening. For instance, the reaction of similar bromomethyl-substituted scaffolds with various amines, such as piperidine, morpholine, or 1,2,3,4-tetrahydroisoquinoline, has been shown to proceed in high yields. nih.gov This suggests that this compound can be readily converted into a diverse array of amino derivatives.

Furthermore, this building block can be utilized in the construction of bicyclic and polycyclic heterocyclic systems. The pyrrolidine ring can serve as a foundation upon which other rings are fused, leading to the synthesis of novel molecular frameworks. For example, functionalized pyrrolidines are key intermediates in the synthesis of pyrrolizidine (B1209537) and indolizidine alkaloids, which are known for their diverse biological activities. uow.edu.au The strategic placement of the methyl and bromomethyl groups on the pyrrolidine ring of this compound can influence the stereochemical outcome of subsequent reactions, making it a valuable tool in stereoselective synthesis.

Strategies for Derivatization and Functionalization of this compound

The synthetic utility of this compound is largely defined by the reactivity of its bromomethyl group, which allows for a multitude of derivatization and functionalization strategies. researchgate.net These strategies are aimed at introducing new functional groups and extending the molecular complexity of the initial scaffold.

Nucleophilic Substitution Reactions: The primary route for the derivatization of the bromomethyl group is through nucleophilic substitution. A variety of nucleophiles can be employed to displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

| Nucleophile | Reagent Example | Product Functional Group |

| Amines | Piperidine, Morpholine | Secondary or Tertiary Amine |

| Azide | Sodium Azide | Azide (precursor to primary amine) |

| Phenols/Alcohols | Phenol, Naphthol | Ether |

| Carboxylates | Sodium Acetate | Ester |

| Thiolates | Sodium Thiophenoxide | Thioether |

| Cyanide | Sodium Cyanide | Nitrile |

The reaction with sodium azide, followed by reduction, provides a two-step method for the synthesis of the corresponding primary amine. nih.gov The introduction of ether linkages can be achieved by reacting the compound with phenols or naphthols in the presence of a base like cesium carbonate. nih.gov

Carbon-Carbon Bond Forming Reactions: Beyond the introduction of heteroatoms, the bromomethyl group can also participate in carbon-carbon bond-forming reactions. For instance, Suzuki-Miyaura cross-coupling reactions have been successfully applied to similar sp3-hybridized bromomethyl-substituted scaffolds, enabling the introduction of aryl and vinyl groups. nih.gov This opens up possibilities for creating more complex and diverse molecular structures.

Intermediate in the Synthesis of Advanced Pharmaceutical Scaffolds and Chemical Probes

The pyrrolidine ring is a common feature in many approved drugs, highlighting its importance as a pharmaceutical scaffold. mdpi.comnih.gov this compound, as a functionalized pyrrolidine, is a valuable intermediate in the synthesis of advanced pharmaceutical scaffolds and chemical probes. These molecules are essential tools for understanding biological processes and for the development of new therapeutic agents. nih.govpromega.com

The ability to introduce a variety of substituents at the C4 position allows for the fine-tuning of the pharmacological properties of the resulting molecules. This is a crucial aspect of drug discovery, where small structural modifications can lead to significant changes in biological activity, selectivity, and pharmacokinetic properties. nih.gov For example, the synthesis of a library of compounds derived from this building block could lead to the identification of potent and selective inhibitors of a particular enzyme or receptor.

Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing researchers to study its function in a biological system. promega.comnih.gov The derivatization of this compound can lead to the development of such probes. For instance, the introduction of a fluorescent tag or a photoaffinity label via the bromomethyl group could enable the visualization and identification of the target protein.

Application in Natural Product Synthesis Research

Natural products have historically been a rich source of inspiration for the development of new drugs. nih.govdigitellinc.com Many complex natural products contain the pyrrolidine ring as a core structural element. researchgate.net The synthesis of these natural products is a challenging endeavor that often requires the development of novel synthetic strategies and the use of versatile building blocks.

The ability to anticipate the structures of potential natural products through synthesis is an emerging area of research. ed.ac.uk By exploring the reactivity of building blocks like this compound, chemists can generate novel and complex molecules that may be later discovered in nature. This proactive approach to natural product synthesis can accelerate the discovery of new bioactive compounds.

Development of New Synthetic Methodologies Enabled by this compound

The unique reactivity of this compound can also be exploited for the development of new synthetic methodologies. unl.edu The presence of both a lactam and a reactive alkyl halide in the same molecule allows for the exploration of novel intramolecular reactions and tandem reaction sequences.

For example, the development of new cyclization reactions initiated by the functionalization of the bromomethyl group could lead to the formation of novel polycyclic systems. The lactam nitrogen can also participate in reactions, either directly or after protection/deprotection, further expanding the synthetic possibilities.

The challenges associated with the stereoselective functionalization of complex molecules are a major focus of modern organic synthesis. nih.gov The chiral nature of this compound (if synthesized in an enantiomerically pure form) makes it an excellent substrate for the development of new stereoselective transformations. The quaternary center at the C4 position can also influence the facial selectivity of reactions on the pyrrolidine ring.

By studying the reactivity of this versatile building block, synthetic chemists can develop new tools and strategies that are applicable to a wide range of synthetic targets, ultimately advancing the field of organic chemistry.

Future Research Directions and Unexplored Avenues for 4 Bromomethyl 4 Methylpyrrolidin 2 One

Development of Sustainable and Flow Chemistry Approaches for Synthesis and Transformation

The synthesis of pyrrolidinone derivatives is increasingly moving towards more sustainable and efficient methods. rsc.orgresearchgate.net Future research on 4-(Bromomethyl)-4-methylpyrrolidin-2-one could greatly benefit from the adoption of green chemistry principles and continuous flow technologies.

Sustainable Synthesis: Current synthetic routes can be evaluated for their environmental impact by assessing factors such as atom economy, solvent and reagent choice, and energy consumption. Future efforts should focus on developing syntheses that utilize bio-based solvents and starting materials, reducing reliance on hazardous reagents. For instance, replacing traditional solvents like N-Methyl-2-pyrrolidone (NMP) with greener alternatives such as Cyrene could be a key objective. acs.org

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.netpurdue.edu A continuous flow protocol for the synthesis of this compound could lead to higher yields and purity while minimizing reaction times. rsc.org Such a methodology would enable rapid and scalable access to this key building block, facilitating its use in larger-scale applications. rsc.org The potential for integrating recyclable catalysts into a flow system further enhances the sustainability of the process. researchgate.net

Table 1: Comparison of Batch vs. Flow Chemistry for Pyrrolidinone Synthesis

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Often difficult and requires re-optimization | Readily scalable by extending run time |

| Safety | Higher risk with large volumes of reagents | Improved safety with small reaction volumes |

| Heat/Mass Transfer | Often inefficient, leading to side products | Highly efficient, better reaction control |

| Reaction Time | Can be lengthy (hours to days) | Significantly reduced (seconds to minutes) rsc.org |

| Reproducibility | Can vary between batches | High consistency and reproducibility |

Exploration of Novel Catalytic Systems for Reactions Involving this compound

The reactivity of the bromomethyl group and the pyrrolidinone core can be harnessed through various catalytic systems to forge new chemical bonds.

Transition-Metal Catalysis: The bromomethyl moiety is an ideal handle for transition-metal-catalyzed cross-coupling reactions. Catalysts based on palladium, copper, and nickel could be employed to couple this compound with a wide array of nucleophiles (e.g., organoborons, organozincs, amines, and alkoxides), opening pathways to diverse and complex molecular architectures. For example, copper(I)-catalyzed three-component assembly reactions have proven effective for synthesizing substituted pyrrolidines. nih.gov

Organocatalysis: Chiral organocatalysts, such as proline derivatives and N-heterocyclic carbenes (NHCs), offer a metal-free alternative for transformations. rsc.orgnih.gov NHC-catalyzed radical tandem cyclizations have been developed for constructing functionalized 2-pyrrolidinones. rsc.org Exploring such catalysts could unlock novel, enantioselective transformations of this compound, leveraging its inherent chirality. Anion-binding catalysis using aminothiourea derivatives could also be investigated for SN1-type substitution reactions at the bromomethyl position. nih.gov

Table 2: Potential Catalytic Transformations for this compound

| Catalyst Type | Example Reaction | Potential Product Class |

| Palladium | Suzuki Coupling | 4-Arylmethyl-4-methylpyrrolidin-2-ones |

| Copper | Ullmann Condensation | 4-(Aryloxymethyl)-4-methylpyrrolidin-2-ones |

| N-Heterocyclic Carbene | Radical Coupling | Functionalized 2-pyrrolidinones rsc.org |

| Chiral Prolinamide | Asymmetric Alkylation | Enantioenriched pyrrolidine (B122466) derivatives |

Integration with High-Throughput Experimentation and Automation in Research

High-Throughput Experimentation (HTE) and laboratory automation are transformative tools for accelerating chemical research. youtube.comacs.org Applying these technologies to the study of this compound can rapidly map its reactivity and optimize reaction conditions.

Using multi-well plates, a vast number of catalysts, solvents, bases, and other reaction parameters can be screened in parallel. youtube.com This approach minimizes the consumption of valuable starting materials while quickly identifying optimal conditions for transformations such as cross-coupling or substitution reactions. youtube.comacs.org HTE has been successfully used to create and purify large combinatorial libraries of pyrrolidinone derivatives, demonstrating its utility in drug discovery. acs.org The integration of automated synthesis platforms can further streamline the production of libraries based on the this compound scaffold for biological screening. researchgate.net

Theoretical Prediction and Experimental Validation of Unprecedented Reactivity Patterns

Computational chemistry provides powerful insights into reaction mechanisms and molecular properties. Density Functional Theory (DFT) can be employed to model the reactivity of this compound. researchgate.netresearchgate.net

Theoretical studies can predict:

Reaction Barriers: Calculating the activation energies for various potential reaction pathways can guide the selection of experimental conditions. researchgate.net

Stereochemical Outcomes: Modeling transition states can help predict and explain the diastereoselectivity or enantioselectivity of catalytic reactions.

Spectroscopic Properties: Predicting NMR and other spectral data can aid in the characterization of novel products.

For example, DFT studies on the nucleophilic reactivity of pyrrolidine have been used to determine kinetic parameters. researchgate.net Similar investigations on this compound could uncover unprecedented reactivity, such as novel rearrangement pathways or unexpected compatibility with certain functional groups. These theoretical predictions would then serve as hypotheses to be tested and validated through targeted laboratory experiments. nih.govnih.gov

Discovery of New Structural Motifs Accessible via this compound

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govnih.gov this compound is an excellent starting point for the synthesis of novel structural motifs and compound libraries for drug discovery. researchgate.net

Its bifunctional nature allows for diverse synthetic elaborations. The bromomethyl group can be converted into a variety of other functionalities (e.g., amines, azides, thiols, phosphonates) or used as an anchor point for building larger, more complex structures. The lactam nitrogen can be alkylated or acylated, and the carbonyl group can be reduced or otherwise modified. This versatility enables the creation of densely functionalized pyrrolidinones, which are valuable pharmacophores. acs.org Research could focus on using this building block to construct novel spirocyclic or fused-ring systems, which are of great interest in modern drug design. acs.org

Q & A

Basic: What are the common synthetic routes for preparing 4-(Bromomethyl)-4-methylpyrrolidin-2-one, and how do reaction conditions influence yield?

The synthesis typically involves bromination of 4-methylpyrrolidin-2-one derivatives using agents like N-bromosuccinimide (NBS) or HBr in the presence of a radical initiator (e.g., AIBN). Reaction conditions such as solvent polarity (e.g., CCl₄ or DMF), temperature (60–80°C), and stoichiometric ratios are critical. For example, excess brominating agents may lead to over-bromination, reducing yield. Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .

Advanced: How can researchers optimize the bromination step in the synthesis to minimize by-products?

Optimization requires balancing reaction kinetics and thermodynamics. Key strategies include:

- Temperature control : Lower temperatures (40–60°C) reduce side reactions like radical chain termination .

- Solvent selection : Non-polar solvents (e.g., CCl₄) favor selective bromination by stabilizing intermediates .

- Catalyst use : Lewis acids like FeCl₃ can enhance regioselectivity for the methyl group .

Post-reaction purification via column chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound efficiently .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : H NMR shows characteristic peaks for the bromomethyl group (~3.3–3.7 ppm) and pyrrolidinone ring protons (~2.5–3.0 ppm). C NMR confirms the carbonyl carbon (~175 ppm) .

- Mass spectrometry (MS) : ESI-MS provides molecular ion peaks matching the molecular weight (C₆H₁₀BrNO: 208.06 g/mol) .

- HPLC : Retention time consistency (>95% purity) under reverse-phase conditions (C18 column, acetonitrile/water) .

Advanced: How to resolve contradictions in reported reaction yields for bromomethylation of pyrrolidinone derivatives?

Discrepancies often arise from differences in:

- Solvent systems : Polar aprotic solvents (DMF) may increase solubility but promote hydrolysis .

- Catalyst loading : Excess initiators (e.g., AIBN) accelerate radical formation but may degrade the product .

- Scale : Micromolar vs. millimolar scales alter heat transfer and mixing efficiency. Systematic Design of Experiments (DoE) can identify optimal parameters .

Basic: What safety precautions are necessary when handling this compound?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile brominated by-products .

- First aid : Immediate flushing with water for skin/eye exposure; medical consultation for ingestion .

Advanced: What strategies are used to elucidate the reaction mechanism of nucleophilic substitutions involving the bromomethyl group?

- Kinetic isotope effects (KIE) : Deuterium labeling at the methyl group distinguishes radical vs. ionic pathways .

- Computational modeling : DFT calculations predict transition states and activation energies for bromine abstraction .

- Trapping experiments : Adding TEMPO (a radical scavenger) confirms/negates radical intermediates .

Basic: How to design a stability study for this compound under different storage conditions?

- Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV lamp) for 1–4 weeks .

- HPLC monitoring : Track degradation products (e.g., debrominated derivatives) and calculate half-life .

- Storage recommendations : Airtight containers with desiccants in dark, refrigerated conditions .

Advanced: How does the electronic environment of the pyrrolidinone ring affect the reactivity of the bromomethyl group?

The electron-withdrawing carbonyl group in the pyrrolidinone ring polarizes the C-Br bond, enhancing susceptibility to nucleophilic attack. Steric hindrance from the 4-methyl group slows SN2 reactions, favoring SN1 mechanisms in polar solvents. Substituent effects can be quantified via Hammett σ constants .

Basic: What are the key spectral signatures (NMR, IR) for this compound?

- IR : Strong carbonyl stretch at ~1680 cm⁻¹ and C-Br vibration at ~550 cm⁻¹ .

- H NMR : Doublet for bromomethyl protons (δ ~3.5 ppm, J = 8 Hz) and multiplet for methyl group (δ ~1.2 ppm) .

Advanced: How to assess the compound's potential as a protein-binding agent using biophysical assays?

- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, kₑ) with immobilized target proteins .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- X-ray crystallography : Co-crystallize with enzymes (e.g., kinases) to identify binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.